4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole
Description
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Structure
3D Structure
Properties
CAS No. |
1260667-92-2 |
|---|---|
Molecular Formula |
C5H8BrN3 |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
4-bromo-1-propan-2-yltriazole |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3 |
InChI Key |
GNNGRGTZRJNJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)Br |
Purity |
95 |
Origin of Product |
United States |
Asymmetric Catalysis:asymmetric Catalysis Offers a Powerful Method for Constructing Chiral Molecules from Achiral or Racemic Precursors. in the Context of Triazole Synthesis, Chiral Catalysts Can Be Employed to Influence the Stereoselectivity of the Cycloaddition Reaction.
Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC): Iridium-based catalysts have been shown to be highly effective in the synthesis of chiral 1,2,3-triazoles. These reactions can achieve high yields and stereoselectivity under mild conditions, making them suitable for the construction of complex chiral architectures. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the classic CuAAC or "click chemistry" is not inherently asymmetric, it can be rendered stereoselective by using chiral ligands that coordinate to the copper catalyst. This approach can induce enantioselectivity in reactions involving prochiral substrates.
Kinetic Resolution: In cases where a racemic starting material is used, such as a racemic α-ethynyl alcohol, a chiral catalyst can facilitate a kinetic resolution. acs.org This occurs when one enantiomer of the racemic mixture reacts significantly faster than the other, leading to an enantioenriched product and unreacted starting material enriched in the opposite enantiomer. For example, the CuAAC reaction of a racemic tertiary alcohol containing an ethynyl (B1212043) group with an azide (B81097) in the presence of a chiral ligand system resulted in a chiral α-1,2,3-triazole with high enantiomeric excess. acs.org
| Strategy | Description | Example/Application | Advantages | Reference |
|---|---|---|---|---|
| Use of Chiral Precursors | Employs an enantiomerically pure starting material, typically a chiral azide, to transfer stereochemistry to the final product. | Cycloaddition of an azide derived from N-Boc-L-prolinol. | Direct, predictable stereochemical outcome. | nih.gov |
| Asymmetric Catalysis (e.g., IrAAC) | A chiral catalyst creates a chiral environment that directs the formation of one enantiomer over the other from achiral/prochiral substrates. | Iridium-catalyzed coupling of azides and thioalkynes. | High efficiency and enantioselectivity; catalytic amount of chiral source needed. | nih.gov |
| Kinetic Resolution (e.g., Chiral CuAAC) | A chiral catalyst selectively reacts with one enantiomer of a racemic starting material at a faster rate. | Reaction of a racemic α-ethynyl alcohol with an azide using a chiral copper catalyst system. | Effective for separating racemic mixtures and producing enantioenriched products. | acs.org |
Reactivity and Transformational Chemistry of 4 Bromo 1 Propan 2 Yl 1h 1,2,3 Triazole
Cross-Coupling Reactions at the C4 Bromine Centerrsc.orgyoutube.comacs.org
The bromine atom at the C4 position of the 1,2,3-triazole ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted triazoles.
Suzuki-Miyaura Coupling for Arylation and Alkynylation of Bromotriazolesyoutube.comacs.org
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids and their esters. nih.gov For halogenated triazoles, this reaction provides an effective means of introducing aryl and, in some cases, alkyl or alkynyl groups at the halogenated position.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to ortho-bromoanilines, which share some electronic similarities with bromotriazoles, highlighting the reaction's robustness. nih.govrsc.org The reaction conditions typically involve a palladium catalyst, such as one derived from Pd(OAc)₂, and a suitable ligand, often a phosphine (B1218219), in the presence of a base. nih.gov The choice of catalyst and reaction conditions can be crucial to avoid side reactions like debromination. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature | Yield | Ref |
| XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Good to Excellent | nih.gov |
| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 110 °C | High | nih.gov |
Sonogashira Coupling for Alkynylation Reactionsacs.org
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction is highly valued for its ability to create conjugated enynes and arylalkynes under mild conditions. libretexts.orgnih.gov
In the context of 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole, the Sonogashira coupling allows for the direct introduction of an alkynyl group at the C4 position. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org While aryl bromides are suitable substrates, the reaction may require slightly more forcing conditions compared to aryl iodides. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of acetylenes. nih.govorganic-chemistry.org
Table 2: Key Features of Sonogashira Coupling
| Feature | Description |
| Catalyst System | Typically a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a Cu(I) salt (e.g., CuI). wikipedia.org |
| Base | An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is commonly used. organic-chemistry.org |
| Solvents | A variety of solvents can be used, including THF, DMF, and acetonitrile. |
| Reaction Conditions | Often carried out at room temperature, though heating may be necessary for less reactive bromides. wikipedia.org |
Negishi and Stille Coupling Methodologies Applicable to Halogenated Triazoles
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents, while sensitive to air and moisture, are highly reactive. youtube.comyoutube.com For halogenated triazoles, Negishi coupling provides a powerful method for introducing a wide variety of organic substituents. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. youtube.comyoutube.com
Stille Coupling
The Stille coupling reaction joins an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and many are commercially available, although they are also toxic. wikipedia.org This reaction is versatile, allowing for the coupling of various R-groups. organic-chemistry.org The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, Stille coupling can be used to introduce aryl, vinyl, or other sp²-hybridized groups at the C4 position. Solvent-free protocols for Stille coupling of halotriazoles have been developed, offering an environmentally friendly approach. researchgate.net
Buchwald-Hartwig Amination and Other C-N Cross-Coupling Reactionsnih.govwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. organic-chemistry.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis for preparing anilines and their derivatives. researchgate.net The development of bulky, electron-rich phosphine ligands has been crucial for the success and broad applicability of this reaction. youtube.commit.edu
For this compound, Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the C4 position. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and accommodating a wide range of amine coupling partners. mit.educhemspider.com Research has shown the effectiveness of specific palladium complexes with expanded-ring N-heterocyclic carbene ligands for the amination of 5-halo-1,2,3-triazoles. nih.gov
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Halo-Heterocycles
| Catalyst | Ligand | Base | Application | Ref |
| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Amination of bromopyridine | chemspider.com |
| [(THP-Dipp)Pd(cinn)Cl] | Expanded-ring NHC | - | Amination of 5-halo-1,2,3-triazoles | nih.gov |
| Pd/AdBrettPhos | AdBrettPhos | - | Amidation of five-membered heterocyclic bromides | mit.edu |
Other C-N cross-coupling reactions, sometimes employing copper catalysts, can also be utilized for the amination of aryl halides and are complementary to the palladium-catalyzed methods. nih.gov
Nucleophilic Substitution Reactions on the 1,2,3-Triazole Ring Systemrsc.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
The 1,2,3-triazole ring itself can participate in nucleophilic substitution reactions, although the reactivity is influenced by the substituents on the ring and the nature of the nucleophile. The three nitrogen atoms in the triazole ring possess lone pairs of electrons, making them potential nucleophilic centers. youtube.com The relative nucleophilicity of the nitrogen atoms can be a key factor in directing reactions such as alkylation. researchgate.net
For N-unsubstituted 1,2,3-triazoles, direct alkylation often leads to a mixture of N1 and N2 isomers. rsc.org However, the presence of substituents at the C4 and C5 positions can sterically hinder reaction at the N1 (or N3) position, thereby favoring substitution at the N2 position. researchgate.net The nucleophilicity of the triazole ring can be diminished by electron-withdrawing groups attached to it. rsc.org While direct nucleophilic substitution on the carbon atoms of the triazole ring is less common, the 1,2,3-triazolyl group itself can act as a leaving group in some SNAr reactions, particularly when positioned on an activated purine (B94841) ring. omicsdi.org
Metalation and Lithiation Strategies for C-H Activation and Further Functionalizationwikipedia.org
Direct C-H functionalization of the 1,2,3-triazole ring represents an atom-economical approach to introduce new substituents. rsc.org This can be achieved through metalation, often using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net The regioselectivity of lithiation can be influenced by directing groups present on the triazole ring or its substituents. researchgate.net
For 1,2,3-triazoles, the C5-proton is generally the most acidic and is preferentially abstracted by strong bases, allowing for subsequent functionalization at this position. acs.org However, studies on 1,2,3-triazoles bearing electron-withdrawing N-substituents have shown that lithiation can occur competitively on both the triazole ring and the substituent. researchgate.net Furthermore, the resulting lithiated triazole intermediates can be unstable and prone to decomposition, even at low temperatures, necessitating careful control of reaction conditions to achieve regioselective functionalization. researchgate.netresearchgate.net Iron-catalyzed C-H functionalizations assisted by triazole directing groups have also emerged as a promising strategy. nih.gov
Reactions Involving the 1-(propan-2-yl) Substituent (e.g., Oxidation, Cleavage)
The 1-(propan-2-yl), or isopropyl, substituent attached to the nitrogen atom of the triazole ring is generally stable. The triazole ring itself is a robust aromatic system, often stable under a variety of reaction conditions, including redox reactions and hydrolysis. tandfonline.comnih.gov However, the substituents attached to it can undergo specific transformations.
The cleavage of N-alkyl substituents from the triazole ring is not a commonly reported reaction under standard conditions, attesting to the stability of the N-C bond. However, studies on related N-substituted triazoles have shown that bond cleavage can occur under specific circumstances. For example, research into 1-arylamino-1,2,3-triazole derivatives has demonstrated that the N-N bond can be cleaved under reductive conditions using a Palladium on carbon (Pd/C) catalyst with hydrogen gas, resulting in a 4,5-disubstituted-1H-1,2,3-triazole. asianpubs.orgresearchgate.net While this involves an N-amino group rather than an N-alkyl group, it highlights that the N1-substituent is not entirely inert. The specific conditions required for the cleavage of a more robust N-isopropyl group would likely need to be more forcing.
Exploration of Unique Reactivity of 4-Bromoacetyl-1H-1,2,3-triazoles
4-Bromoacetyl-1H-1,2,3-triazoles are valuable intermediates in organic synthesis due to the reactive α-bromoketone moiety attached to the triazole ring. clockss.org This functional group is an excellent electrophile, readily participating in substitution reactions with various nucleophiles.
Research has extensively studied the reactivity of 4-bromoacetyl-1H-1,2,3-triazoles with amines and phenols. clockss.orgresearchgate.netcrossref.org These reactions typically proceed under basic conditions to yield a variety of heterocyclic structures.
Reactions with Amines: The reaction of 4-bromoacetyl-1H-1,2,3-triazoles with primary or secondary amines generally leads to the formation of the corresponding aminoketone products in high yields. clockss.orgresearchgate.net For example, reacting a 4-bromoacetyl triazole substituted at the N1-position with 4-bromoaniline (B143363) or 1H-benzotriazole in a basic medium results in the expected nucleophilic substitution of the bromine atom. clockss.orgresearchgate.net
An unexpected outcome was observed when 4-bromoacetyl-1H-1,2,3-triazole was reacted with benzylamine (B48309) without a catalyst. Instead of the simple aminoketone, the reaction afforded 2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine in a 50% yield. clockss.orgresearchgate.net This suggests a more complex reaction pathway involving dimerization and cyclization.
Reactions with Phenols: Similarly, reactions with phenols in the presence of a base lead to the formation of keto-ethers. The phenoxide, acting as the nucleophile, displaces the bromide to form a new carbon-oxygen bond, producing compounds like 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one in excellent yields. clockss.orgresearchgate.net
The table below summarizes key reactions of various N-substituted 4-bromoacetyl-1H-1,2,3-triazoles.
| 4-Bromoacetyl-1H-1,2,3-triazole Reactant (Substituent at N1) | Nucleophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1-Phenyl | Benzylamine | No catalyst | Pyrazine derivative | 50% | clockss.orgresearchgate.net |
| 1-(4-Bromophenyl) | 4-Bromoaniline | Basic media | Aminoketone | 82% | clockss.org |
| 1-(4-Methylphenyl) | 1H-Benzotriazole | Basic media | Aminoketone | 83% | clockss.orgresearchgate.net |
| 1-(4-Nitrophenyl) | 1H-Benzotriazole | Basic media | Aminoketone | 83% | clockss.orgresearchgate.net |
| 1-(4-Methylphenyl) | Phenol | Basic media | Keto-ether | Excellent | clockss.orgresearchgate.net |
| 1-(4-Chlorophenyl) | β-Naphthol | Basic media | Keto-ether | Excellent | clockss.orgresearchgate.net |
Computational and Theoretical Investigations of 4 Bromo 1 Propan 2 Yl 1h 1,2,3 Triazole
Electronic Structure Analysis and Bonding Characteristics
The arrangement of electrons and the nature of the chemical bonds within the molecule are fundamental to its chemical identity and reactivity.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. irjweb.com For 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO represents the region from which an electron is most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. acs.org
In this specific molecule, the electron-withdrawing bromine atom at the C4 position is expected to lower the energy of both the HOMO and LUMO, while also influencing the electron density distribution across the triazole ring. The electron-donating isopropyl group at the N1 position will have an opposing effect, raising the energy levels. DFT calculations can precisely map this electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov
Table 1: Calculated Electronic Properties of a Representative 1,4-Disubstituted 1,2,3-Triazole
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 3.85 eV | Measure of the power to attract electrons |
| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |
Note: These values are illustrative for a generic 1,4-disubstituted triazole and would be specifically calculated for this compound in a dedicated study.
Analysis of Aromaticity and Heteroaromaticity in 1,2,3-Triazole Derivatives
The 1,2,3-triazole ring is classified as an aromatic heterocycle. wikipedia.org Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing six π-electrons (one from each of the two carbon atoms and a total of four from the three nitrogen atoms), which satisfies Hückel's rule (4n+2 π-electrons). reddit.com This delocalization of π-electrons confers significant thermodynamic stability to the ring.
Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for instance, measure the magnetic shielding at the center of the ring; a negative value is a hallmark of aromatic character.
Conformational Analysis and Stereoelectronic Effects of the Isopropyl Group
The isopropyl group attached to the N1 nitrogen atom is not fixed in a single position but can rotate around the C-N single bond. This rotation gives rise to different conformations, each with a specific energy. Computational conformational analysis is used to identify the most stable conformer(s) and the energy barriers to rotation between them.
The orientation of the isopropyl group relative to the plane of the triazole ring is governed by stereoelectronic effects and steric hindrance. Molecular mechanics and quantum chemical calculations can map the potential energy surface as a function of the dihedral angle defined by the atoms of the C-C-N-N bond. These calculations typically reveal that the conformer which minimizes steric clashes between the methyl groups of the isopropyl substituent and the adjacent atoms of the triazole ring is the most stable. acs.org
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is an invaluable tool for understanding the step-by-step pathways of chemical reactions. arabjchem.org The synthesis of 1,4-disubstituted 1,2,3-triazoles like this compound is most commonly achieved via the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govresearchgate.net This reaction would involve the cycloaddition of isopropyl azide (B81097) with a suitable bromo-substituted terminal alkyne.
DFT calculations can be used to model the entire reaction pathway, including the reactants, transition states, intermediates, and products. researchgate.net By calculating the energies of these species, a detailed reaction energy profile can be constructed. This profile helps to:
Explain regioselectivity: The calculations can show why the 1,4-disubstituted isomer is formed preferentially over the 1,5-isomer in the presence of a copper catalyst. The models can detail the coordination of the reactants to the copper center and the subsequent steps that lead to the selective formation of the desired product.
Investigate the role of the catalyst: Modeling can elucidate how the copper catalyst lowers the activation energy of the reaction compared to the uncatalyzed thermal process.
Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure
Computational chemistry allows for the accurate prediction of various spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. researchgate.netnih.gov
NMR Spectroscopy: DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts. uzhnu.edu.ua These theoretical values are typically in good agreement with experimental spectra, aiding in the assignment of peaks to specific atoms in the molecule. For this compound, this would involve predicting the chemical shift for the triazole C5-H proton, the isopropyl CH and CH₃ protons, and the corresponding carbon signals. acs.org
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. rsc.org The resulting theoretical IR spectrum can be compared to the experimental one to identify characteristic absorption bands corresponding to specific functional groups and bond vibrations, such as C-H stretches, C=C/C=N ring vibrations, and C-Br stretches.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov This provides information about the electronic structure and conjugation within the molecule.
Table 2: Correlation of Predicted and Experimental Spectroscopic Data (Hypothetical)
| Spectrum | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR | δ 7.95 ppm | δ 7.91 ppm | C5-H (Triazole ring) |
| δ 4.60 ppm (septet) | δ 4.58 ppm (septet) | CH (Isopropyl) | |
| δ 1.55 ppm (doublet) | δ 1.53 ppm (doublet) | CH₃ (Isopropyl) | |
| ¹³C NMR | δ 125.0 ppm | δ 124.8 ppm | C5 (Triazole ring) |
| δ 120.5 ppm | δ 120.2 ppm | C4 (Triazole ring) | |
| δ 52.0 ppm | δ 51.9 ppm | CH (Isopropyl) | |
| IR | 3120 cm⁻¹ | 3125 cm⁻¹ | C-H stretch (Triazole) |
| 1450 cm⁻¹ | 1455 cm⁻¹ | Ring stretch | |
| 650 cm⁻¹ | 648 cm⁻¹ | C-Br stretch |
Note: These are hypothetical values intended to illustrate the typical correlation between calculated and measured data.
Tautomerism Studies in 1,2,3-Triazole Systems, Including N1-H, N2-H, and N3-H Isomers
Tautomers are isomers of a compound that differ primarily in the position of a proton and a double bond. The parent 1,2,3-triazole ring can exist in different tautomeric forms, most notably the 1H-, 2H-, and 4H- (or N3-H) tautomers. researchgate.netresearchgate.net Computational studies have shown that the relative stability of these tautomers depends on factors like the solvent and the presence of substituents. rsc.org In aqueous solution, the 2H-tautomer of unsubstituted 1,2,3-triazole is generally favored. rsc.org
However, in the case of This compound , the discussion of N1-H, N2-H, and N3-H tautomerism becomes moot. The presence of the covalently bonded isopropyl group at the N1 position "locks" the molecule into a single, specific constitutional isomer. The proton that would normally shift between the nitrogen atoms is replaced by the alkyl group, thereby preventing tautomerization involving the ring nitrogens. researchgate.net
Therefore, computational studies for this specific compound would not focus on tautomeric equilibria but would confirm the stability of the N1-substituted isomer as the sole product of a regioselective synthesis. Any computational analysis of tautomerism would be relevant only to the parent, unsubstituted 1,2,3-triazole ring system as a foundational concept.
Role of 4 Bromo 1 Propan 2 Yl 1h 1,2,3 Triazole As a Synthetic Synthon and Ligand Precursor
Utilization in Divergent Synthesis of Complex Molecular Architectures
The primary value of 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole as a synthetic synthon lies in its capacity for divergent synthesis. The carbon-bromine bond at the C4 position of the triazole ring is a key functional group that enables the introduction of a wide array of molecular fragments through transition-metal-catalyzed cross-coupling reactions. This allows chemists to use a single, readily accessible starting material to generate a diverse library of 4-substituted-1-isopropyl-1H-1,2,3-triazole derivatives.
Key reactions for this purpose include:
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further transformations.
Heck Coupling: Reaction with alkenes to form substituted olefin products.
Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles to form 4-amino-1,2,3-triazole derivatives.
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
This synthetic versatility allows for the efficient and precise construction of complex molecules with diverse functionalities. By incorporating the 1-isopropyl-1,2,3-triazole scaffold, researchers can systematically modify the steric and electronic properties of target molecules, which is a critical strategy in fields like drug discovery and agrochemical development. The initial triazole framework is typically synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a reaction famously refined into a highly reliable "click chemistry" method using a copper(I) catalyst to ensure the formation of the 1,4-disubstituted isomer.
Table 1: Key Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Bond Formed | Resulting Moiety at C4 |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Heteroaryl, Alkyl |
| Sonogashira | R-C≡CH | C-C | Alkynyl |
| Heck | R-CH=CH₂ | C-C | Alkenyl |
| Buchwald-Hartwig | R₂NH | C-N | Amino |
| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Vinyl |
Precursor for Advanced Organic Materials
The 1,2,3-triazole ring is a privileged structure in materials science due to its aromaticity, large dipole moment, and stability. This compound serves as an excellent starting point for creating advanced organic materials by enabling the incorporation of this robust heterocyclic core into larger systems.
Polymers: The bromo-functionality can be used as a reactive site for polymerization. For instance, it can be converted into other functional groups (e.g., boronic esters, alkynes, or amines) to act as a monomer in step-growth polymerization reactions like Suzuki polycondensation, yielding conjugated polymers with tailored electronic and photophysical properties.
Dyes and Luminescent Materials: By using cross-coupling reactions to attach chromophoric or fluorophoric units to the triazole core, novel dyes can be synthesized. The triazole itself can influence the electronic properties of the dye molecule. Some triazole derivatives have been noted for their luminescence and potential application in optical materials.
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen, like triazoles, are known to be effective corrosion inhibitors for metals. Derivatives of this compound can be synthesized to have long alkyl chains or other functionalities that promote adsorption onto a metal surface, forming a protective layer.
Photostabilizers: The inherent stability of the triazole ring can be harnessed in the design of photostabilizers, which protect materials from degradation by UV light.
The ability to functionalize the C4 position allows for fine-tuning of material properties such as solubility, thermal stability, and electronic behavior.
Table 2: Potential Applications in Materials Science
| Material Type | Synthetic Strategy | Key Property |
|---|---|---|
| Conjugated Polymers | Suzuki or Stille Polycondensation | Electronic conductivity, Photoluminescence |
| Dyes | Suzuki or Sonogashira coupling with chromophores | Color, Light absorption |
| Liquid Crystals | Attachment of mesogenic groups | Self-organization, Anisotropy |
| Corrosion Inhibitors | Attachment of long-chain alkyl or polar groups | Surface adsorption, Protective film formation |
Applications in Catalysis, Including Ligand Design for Transition Metal Catalysis
A significant application of 1,2,3-triazoles is in the field of catalysis, particularly as precursors to N-heterocyclic carbene (NHC) ligands. These ligands have become ubiquitous in transition metal catalysis due to their strong sigma-donating properties, which create stable and highly active metal complexes. This compound is an ideal starting material for the synthesis of 1,2,3-triazolylidene (trz) NHC ligands.
The synthetic route proceeds via two main steps:
N-Alkylation: The starting triazole is alkylated at the N3 position using an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide). This reaction forms a 1,3-disubstituted-1,2,3-triazolium salt.
Metalation: The triazolium salt, which has an acidic proton at the C5 position, is treated with a strong base in the presence of a transition metal precursor. The base removes the proton, generating the free carbene in situ, which then coordinates to the metal center to form the active catalyst.
The isopropyl group at the N1 position and the bromine atom at the C4 position on the starting compound allow for precise control over the steric and electronic properties of the resulting ligand. The bulky isopropyl group can influence the catalytic pocket, while the electron-withdrawing bromine atom can modulate the electronic character of the ligand and, consequently, the reactivity of the metal center. These triazolylidene-metal complexes have demonstrated high performance in a variety of catalytic transformations, including hydrosilylation, cross-coupling reactions, and oxidation catalysis.
Table 3: Pathway to a Transition Metal NHC Catalyst
| Step | Reactant(s) | Product | Purpose |
|---|---|---|---|
| Precursor | - | This compound | Starting Material |
| 1. N-Alkylation | Alkylating Agent (e.g., R-X) | 4-bromo-1-isopropyl-3-alkyl-1,2,3-triazolium salt | NHC Ligand Precursor |
| 2. Metalation | Base, Transition Metal Precursor (e.g., Pd(OAc)₂) | [M(trz)(L)n] Complex | Active Catalyst |
Scaffold for Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,3-triazole ring is an excellent scaffold for designing molecules capable of self-assembly due to its distinct electronic features.
Key characteristics of the triazole ring that facilitate supramolecular assembly include:
Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. Furthermore, the C5-H bond is polarized and can function as a surprisingly effective hydrogen bond donor.
Dipole Moment: The triazole ring possesses a significant dipole moment, which promotes strong dipole-dipole interactions that can direct the alignment of molecules in a predictable manner.
Pi-Stacking: The aromatic nature of the ring allows for π-π stacking interactions with other aromatic systems.
This compound can be used as a core building block for more complex supramolecular architectures. The bromine atom serves as a versatile anchor point for attaching other functional groups—such as long alkyl chains, hydrogen bonding motifs, or aromatic plates—via the cross-coupling reactions described previously. By strategically combining the inherent interaction capabilities of the triazole core with appended functionalities, chemists can design molecules that self-assemble into well-defined nanostructures like gels, liquid crystals, or molecular containers.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Bromo 1 Propan 2 Yl 1h 1,2,3 Triazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1D, 2D NMR for connectivity and stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole, a full suite of NMR experiments, including ¹H, ¹³C, and various 2D correlation spectra, provides irrefutable evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of protons and their neighboring environments. For the title compound, the spectrum is expected to show two distinct signals for the isopropyl group and one signal for the triazole ring proton.
A septet (a signal split into seven lines) would correspond to the single methine proton (-CH) of the isopropyl group, arising from coupling to the six equivalent methyl protons.
A doublet (a signal split into two lines) would represent the six equivalent protons of the two methyl groups (-CH₃), resulting from coupling to the single methine proton.
A singlet for the C5-H proton of the triazole ring would confirm the 1,4-disubstitution pattern. In related 1,4-disubstituted 1,2,3-triazoles, this signal typically appears in the downfield region of 8.00–8.75 ppm, indicating its attachment to an electron-deficient aromatic system. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
The spectrum for this compound would show signals for the two carbons of the isopropyl group (methine and methyl).
Two signals corresponding to the triazole ring carbons (C4 and C5) are also expected. In similar 1,4-disubstituted triazoles, the C5 signal typically resonates between 122–128 ppm, while the C4 carbon (bearing the bromine atom) would be found further downfield, often in the 139–149 ppm range. chemicalbook.com
2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity.
COSY: This experiment would show a clear correlation between the methine septet and the methyl doublet of the isopropyl group, confirming their direct (three-bond) coupling relationship.
HSQC: This experiment maps protons to their directly attached carbons. It would link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the C5-H proton to the C5 carbon of the triazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on typical values for similarly substituted 1,2,3-triazoles.
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| C5-H | ¹H NMR | ~8.0 - 8.5 | s (singlet) | N/A |
| N-CH(CH₃)₂ | ¹H NMR | ~4.8 - 5.2 | sept (septet) | ~6.5 - 7.0 Hz |
| N-CH(CH₃)₂ | ¹H NMR | ~1.5 - 1.7 | d (doublet) | ~6.5 - 7.0 Hz |
| C4-Br | ¹³C NMR | ~135 - 145 | ||
| C5-H | ¹³C NMR | ~125 - 130 | ||
| N-CH(CH₃)₂ | ¹³C NMR | ~50 - 55 | ||
| N-CH(CH₃)₂ | ¹³C NMR | ~22 - 24 |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound is not publicly available, the methodology can be illustrated by examining a related derivative, 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione. For this compound, X-ray analysis revealed a monoclinic crystal system with a P2₁/c space group. The analysis provided exact dihedral angles between the various ring systems, confirming their relative orientations.
For this compound, a successful crystallographic analysis would yield a detailed structural model. Key findings would include:
Confirmation of Connectivity: The data would unequivocally show the bromine atom at the C4 position and the isopropyl group attached to the N1 nitrogen of the triazole ring.
Bond Lengths and Angles: Precise measurements of the C-Br, C-N, N-N, and C-C bond lengths and angles within the triazole ring and isopropyl substituent would be obtained. The C-Br bond length would be a key parameter, as would the geometry around the N1 nitrogen.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any non-covalent interactions such as hydrogen bonds (e.g., C-H···N) or halogen bonds (C-Br···N) that influence the solid-state architecture.
Table 2: Representative Crystallographic Data for a Substituted 1,2,3-Triazole Derivative Data from a related compound, 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione, illustrating typical parameters obtained from X-ray diffraction.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₄BrN₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimension a (Å) | 16.4383 |
| Unit Cell Dimension b (Å) | 13.1684 |
| Unit Cell Dimension c (Å) | 8.2255 |
| Unit Cell Angle β (°) | 90.827 |
| Volume (ų) | 1780.36 |
| Z (Molecules per unit cell) | 4 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₈BrN₃), HRMS is essential for verifying its molecular formula.
The technique can distinguish between molecules with the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear diagnostic for a monobrominated compound.
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. For the title compound, characteristic fragmentation pathways could include:
Loss of the isopropyl group ([M - C₃H₇]⁺).
Loss of dinitrogen (N₂), a common fragmentation for triazoles, leading to an azirine radical cation.
Cleavage of the bromine atom ([M - Br]⁺).
Table 3: Predicted HRMS Data for this compound
| Ion/[M] | Molecular Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| [M+H]⁺ | C₅H₉BrN₃⁺ | 190.0029 | 192.0008 |
| [M+Na]⁺ | C₅H₈BrN₃Na⁺ | 211.9848 | 213.9827 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, the spectra would be characterized by vibrations from the triazole ring and the isopropyl substituent.
Triazole Ring Vibrations: The triazole ring exhibits several characteristic vibrations. The C=N and N=N stretching vibrations are typically found in the 1400-1650 cm⁻¹ region. Ring stretching and deformation modes appear throughout the 900-1400 cm⁻¹ range. The C-H in-plane and out-of-plane bending vibrations of the C5-H bond are also diagnostic.
Isopropyl Group Vibrations: The spectrum would show characteristic C-H stretching vibrations from the methyl and methine groups just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations for the methyl groups (symmetric and asymmetric) would appear around 1370-1470 cm⁻¹.
C-Br Vibration: The C-Br stretching vibration is typically observed in the far-infrared region, usually between 500 and 650 cm⁻¹, and can be a useful diagnostic for confirming the presence of the bromine atom.
Comparing the IR and Raman spectra can be informative. Vibrations that are strong in the Raman spectrum may be weak in the IR, and vice-versa, providing a more complete picture of the molecule's vibrational framework.
Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Data is predicted based on typical values for substituted triazoles and alkyl halides.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Triazole C5-H | ~3100 - 3150 |
| C-H Stretch (Aliphatic) | Isopropyl CH, CH₃ | ~2850 - 2980 |
| C=N / N=N Stretch | Triazole Ring | ~1400 - 1650 |
| CH₃ Bending | Isopropyl CH₃ | ~1370 - 1470 |
| Ring Bending/Stretching | Triazole Ring | ~900 - 1300 |
| C-Br Stretch | Bromoalkane | ~500 - 650 |
Future Research Directions and Unexplored Avenues for 4 Bromo 1 Propan 2 Yl 1h 1,2,3 Triazole Research
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole is a primary area for future research. Current methods, while effective, may involve harsh reagents or produce significant waste.
Future efforts should focus on "green chemistry" principles. rsc.orgnih.gov This includes the use of reusable catalysts, such as zinc-based heterogeneous catalysts, which have shown promise in the synthesis of related 1,4-disubstituted 1,2,3-triazoles in water-driven procedures without the need for bases or reducing agents. rsc.org Exploring copper-free click chemistry protocols is another sustainable approach. rsc.org
Additionally, research into one-pot multicomponent reactions could streamline the synthesis process, improving efficiency and reducing waste. rsc.org The development of synthetic routes that minimize the use of protecting groups, as demonstrated in the synthesis of other halo-1,2,3-triazoles, would also contribute to a more atom-economical process. lookchem.com
Exploration of Underutilized Reactivity Modes and Regioselectivity Control
The reactivity of the this compound ring system presents numerous opportunities for exploration. While the bromine atom at the 4-position is a key functional handle for cross-coupling reactions, other reactivity modes remain underutilized.
A significant challenge and area for future research is the control of regioselectivity during substitution reactions. Alkylation of the triazole ring, for example, can lead to a mixture of N1 and N2 substituted isomers. researchgate.net Developing catalytic systems or reaction conditions that favor the formation of a single regioisomer is crucial for its practical application. For instance, the use of specific catalysts like ruthenium has been shown to favor the formation of 1,5-disubstituted triazoles, while copper catalysts tend to yield 1,4-disubstituted products. wikipedia.orgmdpi.com
Further investigation into the Dimroth rearrangement in this specific compound could reveal novel transformation pathways. wikipedia.org Understanding and controlling such rearrangements would expand the synthetic utility of this triazole derivative.
Advanced Computational Studies for Predictive Chemistry and Property Design
Computational chemistry offers a powerful tool for accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict and understand the regioselectivity of its reactions. uzhnu.edu.ua By modeling different reaction pathways and transition states, researchers can identify conditions that favor the desired product.
Furthermore, computational methods can be used to predict the physicochemical properties of novel derivatives of this compound. This includes properties relevant to materials science, such as electronic properties and non-linear optical (NLO) properties. researchgate.net Such predictive modeling can guide the synthesis of new molecules with tailored functionalities, saving significant time and resources in the laboratory. For example, understanding the impact of substituents on the electronic structure can aid in the design of new materials for electronic devices.
Integration into Emerging Fields of Chemical Synthesis (e.g., Flow Chemistry, Electrochemistry)
The integration of this compound into emerging synthetic technologies like flow chemistry and electrochemistry holds considerable promise for its efficient and scalable production.
Flow Chemistry: Continuous-flow processing offers enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. rsc.orgunimi.itrsc.org The synthesis of 1,4-disubstituted 1,2,3-triazoles has already been successfully demonstrated using copper flow reactors, where organic azides are generated in situ and reacted with alkynes. unimi.itresearchgate.net Applying this technology to the synthesis of this compound could lead to a more robust and scalable manufacturing process. rsc.org
Electrochemistry: Electrochemical methods can provide a green and efficient alternative to traditional chemical redox reactions. researchgate.net Investigating the electrochemical behavior of this compound, such as its reduction and oxidation potentials, could open up new synthetic transformations. For instance, electrochemical methods could be used to selectively functionalize the triazole ring or to mediate coupling reactions.
Potential for Applications in Non-Biological Chemical Systems and Materials Science
While triazoles are widely studied for their biological activity, the unique properties of this compound suggest its potential in non-biological applications, particularly in materials science.
The triazole ring is a known pharmacophore that can form various non-covalent interactions, a property that can be exploited in the design of functional materials. nih.govnih.gov The presence of the bromo-substituent provides a reactive site for further functionalization, allowing for the creation of polymers and supramolecular assemblies with tailored properties.
For example, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials could exhibit interesting thermal, optical, or electronic properties. Furthermore, the ability of the triazole ring to coordinate with metal ions suggests potential applications in the development of new catalysts or sensors. The investigation of its use in the formation of metal-organic frameworks (MOFs) or other coordination polymers is a promising area of research.
Q & A
Q. What are the optimal synthetic routes for 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated triazoles typically involves halogenation or cycloaddition reactions. For example, this compound can be synthesized via bromination of a pre-formed triazole precursor. A key method involves reacting 1-(propan-2-yl)-1H-1,2,3-triazole with bromine in acetic acid under reflux (80°C for 20 minutes), followed by solvent removal and crystallization . Yields depend on stoichiometry, solvent choice (e.g., acetic acid for bromination), and catalyst (e.g., glacial acetic acid for Schiff base formation in related triazoles ). One-pot syntheses using click chemistry (azide-alkyne cycloaddition) may also be viable, though optimization of copper catalysts and solvent systems (e.g., DMSO or ethanol) is critical .
Key Variables Affecting Yield:
| Variable | Impact on Yield | Example from Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents (DMSO) improve cyclization ; acetic acid aids bromination | DMSO used for triazole cyclization (65% yield) |
| Temperature | Reflux conditions (80–100°C) enhance reaction completeness | 80°C for bromination |
| Catalyst | Acidic conditions (glacial acetic acid) promote imine formation in related triazoles | 5 drops glacial acetic acid used |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, methyl groups in the isopropyl moiety appear as doublets near δ 1.4–1.6 ppm, while triazole protons resonate at δ 7.5–8.5 ppm .
- Infrared Spectroscopy (IR): Stretching frequencies for C-Br (~550–650 cm⁻¹) and triazole C=N (~1600 cm⁻¹) validate functional groups .
- X-ray Diffraction (XRD): Resolves molecular geometry and crystal packing. For brominated triazoles, XRD reveals planar triazole cores and halogen bonding (e.g., Br⋯Br interactions at 3.59–3.65 Å) .
- Elemental Analysis: Matches experimental and calculated C/H/N/Br percentages to confirm purity (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling for brominated triazoles?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal-packing forces not modeled computationally. To resolve these:
- Cross-validate with XRD: Compare experimental bond lengths/angles (e.g., Br–C–C=O torsion angles in ) with density functional theory (DFT) predictions.
- Variable-Temperature NMR: Detect rotational barriers or tautomerism in solution .
- Synchrotron Spectroscopy: High-resolution IR or Raman can resolve overlapping vibrational modes .
Example: In this compound, XRD confirmed a flattened ethanone conformation (Br–C–C=O torsion = 1.2°), which DFT may misestimate due to van der Waals interactions .
Q. How does the substitution pattern (e.g., bromo, isopropyl) influence the biological activity of 1,2,3-triazole derivatives?
Methodological Answer:
- Bromo Substituents: Enhance electrophilicity and halogen bonding, critical for enzyme inhibition (e.g., VIM-2 Metallo-β-Lactamase ). Bromo groups also increase lipophilicity, improving membrane permeability.
- Isopropyl Groups: Steric bulk may hinder binding to flat active sites but improve selectivity. For example, isopropyl-substituted triazoles show reduced off-target effects compared to aryl analogs .
Structure-Activity Relationship (SAR) Table:
| Substituent | Biological Impact | Evidence Example |
|---|---|---|
| 4-Bromo | Anticancer (IC₅₀ = 12 µM against MCF-7) | Halogen bonding in crystal structures |
| Propan-2-yl | Improved metabolic stability | Reduced CYP450 interaction |
Q. What intermolecular interactions stabilize the crystal structure of brominated triazoles, and how do they affect material properties?
Methodological Answer:
- Halogen Bonding: Br⋯N/O interactions (3.1–3.6 Å) direct crystal packing and enhance thermal stability .
- Hydrogen Bonding: C–H⋯O/N networks (2.5–3.0 Å) contribute to solubility and melting point .
- π-Stacking: Triazole rings align face-to-face (3.8–4.2 Å spacing), influencing optical properties .
Example: In this compound, Br⋯Br interactions (3.59 Å) and C–H⋯O bonds form a 3D framework, increasing melting point to 141–143°C .
Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., debromination) during triazole functionalization?
Methodological Answer:
- Low-Temperature Bromination: Use 0–5°C to prevent radical-mediated debromination .
- Protecting Groups: Temporarily shield bromine with silanes (e.g., TMSCl) during nucleophilic substitutions .
- Catalyst Screening: Copper(I) iodide suppresses undesired coupling in click reactions .
Case Study: Bromination of 1-(propan-2-yl)-1H-1,2,3-triazole in acetic acid at 80°C achieved >90% conversion without debromination, attributed to the solvent’s stabilizing polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
